
Asperilin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asperilin is a naturally occurring compound isolated from certain species of fungi, particularly Aspergillus. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Asperilin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of key intermediates, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus species. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions: Asperilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler alcohols or hydrocarbons.
科学研究应用
Asperilin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.
Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is used in research to understand the mechanisms of fungal resistance.
Medicine: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is also studied for its role in modulating immune responses.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various industrial applications.
作用机制
The mechanism of action of Asperilin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in fungi, leading to their death. Additionally, this compound can modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
相似化合物的比较
Penicillin: Like Asperilin, penicillin is a fungal metabolite with antimicrobial properties. penicillin primarily targets bacterial cell wall synthesis, while this compound has broader biological activities.
Griseofulvin: Another antifungal compound, griseofulvin, is used to treat fungal infections. This compound and griseofulvin share some structural similarities but differ in their mechanisms of action and spectrum of activity.
Amphotericin B: This antifungal agent is used to treat severe fungal infections. Unlike this compound, amphotericin B targets fungal cell membranes, leading to cell death.
Uniqueness of this compound: this compound’s uniqueness lies in its diverse biological activities and potential therapeutic applications. Its ability to modulate various cellular processes and pathways makes it a promising candidate for further research and development in multiple fields.
属性
CAS 编号 |
7044-35-1 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
(3aR,4aS,8R,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1 |
InChI 键 |
GAUPAOVCTWBVKC-WPLOAARJSA-N |
手性 SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)CC[C@H]2O)C(=C)C(=O)O3 |
规范 SMILES |
CC12CC3C(CC1C(=C)CCC2O)C(=C)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


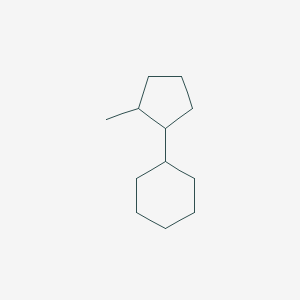
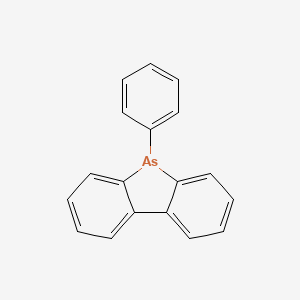

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
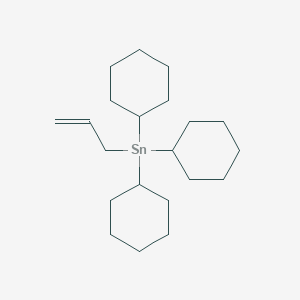
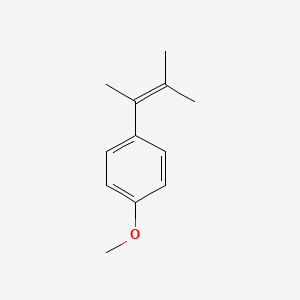

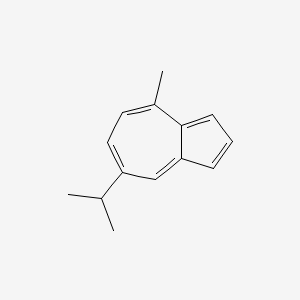
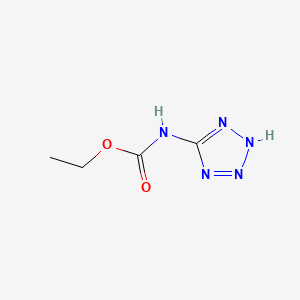

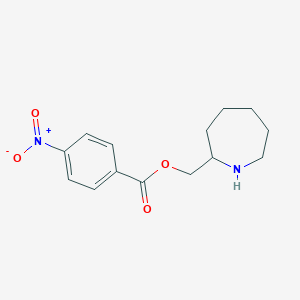
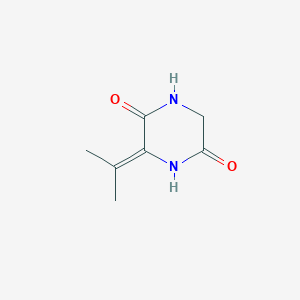
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

